molecular formula C19H26F3N5O B4553540 N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide

N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide

Cat. No.: B4553540
M. Wt: 397.4 g/mol
InChI Key: BALMOAFKIUZZDS-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide is a useful research compound. Its molecular formula is C19H26F3N5O and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.20894496 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification Techniques

Research on compounds structurally related to the specified chemical demonstrates advanced synthetic methodologies that enable the creation and modification of complex molecules. For example, β-Lithiations of carboxamides have been explored to synthesize β-substituted-α,β-unsaturated amides, showcasing a method that could potentially be applied to modify the structure of N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide for various research applications (Katritzky, Szajda, & Lam, 1993).

Metal Complexation and Structural Studies

The compound's pyrazole moiety suggests potential for complexation with metals. Studies on palladium(II) chloride complexes with related ligands indicate how such complexation can influence the structural and electronic properties of the ligands, potentially opening avenues for catalyst design or material science applications (Palombo et al., 2019).

Antimicrobial and Biological Activity

Derivatives incorporating pyrazole and similar heterocyclic structures have been synthesized and evaluated for antimicrobial activities, underscoring the potential biomedical research applications of such compounds. These evaluations help in understanding the structure-activity relationships crucial for developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Potential for CO2 Fixation and Environmental Applications

Research on the fixation of carbon dioxide and related small molecules by bifunctional frustrated Lewis pairs, including pyrazolylborane compounds, suggests possible environmental applications. Such studies demonstrate the potential for using structurally related compounds in carbon capture and sequestration technologies (Theuergarten et al., 2012).

Properties

IUPAC Name

N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N5O/c1-4-15(18(28)23-10-12(2)11-26-13(3)8-9-24-26)27-16-7-5-6-14(16)17(25-27)19(20,21)22/h8-9,12,15H,4-7,10-11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALMOAFKIUZZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC(C)CN1C(=CC=N1)C)N2C3=C(CCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
Reactant of Route 2
N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
Reactant of Route 3
N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
Reactant of Route 4
Reactant of Route 4
N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
Reactant of Route 5
Reactant of Route 5
N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
Reactant of Route 6
Reactant of Route 6
N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide

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